

Pitolisant-d6 supplier information for research grade material.

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Pitolisant-d6: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Pitolisant-d6**, the deuterated analog of Pitolisant, for research-grade applications. It covers supplier details, physicochemical properties, mechanism of action, and potential experimental uses, with a focus on providing practical information for laboratory professionals.

Sourcing Research-Grade Pitolisant-d6

The acquisition of high-purity, reliable **Pitolisant-d6** is crucial for reproducible research outcomes. Several specialized chemical suppliers offer this material, often with accompanying Certificates of Analysis (CoA) to verify identity and purity. Below is a summary of publicly available supplier information. Researchers are advised to request the latest CoA and safety data sheets (SDS) directly from the suppliers before purchase.

Table 1: Supplier Information for Research-Grade Pitolisant-d6



Supplier	Catalog Number	Chemical Name/Sy nonym	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Simson Pharma Limited	P900004	3-(4- Chlorophe nyl)propyl 3- piperidinop ropyl ether hydrochlori de-D6	Not Available	C17H20D6C INO	301.89	Custom synthesis available; Certificate of Analysis provided. [1]
Simson Pharma Limited	Not specified	Pitolisant D6 Hydrochlori de	2416991- 78-9	Not Specified	Not Specified	Certificate of Analysis provided. [2]
Pharmaffili ates	PA STI 089180	Pitolisant- d6	2416991- 77-8	C17H20D6C INO	301.89	Offered as a stable isotope reference standard.
TLC Pharmaceu tical Standards	P-401002	1-(3-(3-(4- chlorophen yl)propoxy) propyl- 1,1,2,2,3,3- d6)piperidi ne, hydrochlori de (1:1)	2416991- 78-9	C17H20D6C INO·HCI	301.89 + 36.46	In stock; Certificate of Analysis available for download. [4]

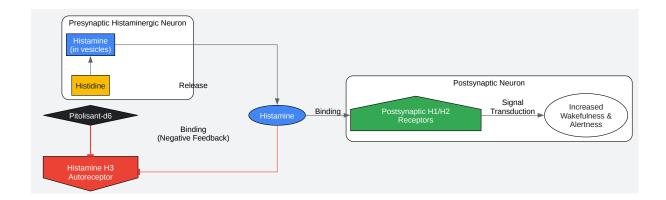
Core Compound: Mechanism of Action

Pitolisant is a first-in-class antagonist and inverse agonist of the histamine H3 receptor (H3R). [5] This receptor is primarily a presynaptic autoreceptor found on histaminergic neurons in the



central nervous system, where it inhibits the synthesis and release of histamine.

By blocking the H3 receptor, Pitolisant disinhibits these neurons, leading to a significant increase in histamine levels in the brain. As an inverse agonist, it also reduces the receptor's constitutive activity, further amplifying histamine release. The elevated histaminergic neurotransmission promotes wakefulness and alertness. Additionally, H3 receptors are present as heteroreceptors on other neurons, and Pitolisant can indirectly increase the release of other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine.



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Caption: Signaling pathway of Pitolisant at the histaminergic synapse.

Experimental Applications of Pitolisant-d6

Deuterated standards like **Pitolisant-d6** are indispensable tools in bioanalytical and drug metabolism research. Their primary application is as internal standards (IS) in quantitative



mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Advantages of Using Pitolisant-d6 as an Internal Standard:

- Similar Physicochemical Properties: It co-elutes chromatographically with the non-deuterated (light) analyte, Pitolisant.
- Distinct Mass: It is easily distinguished from the light analyte by the mass spectrometer due to the mass difference from the deuterium atoms.
- Correction for Variability: It accurately accounts for variations in sample preparation (e.g., extraction efficiency), matrix effects, and instrument response.

Representative Experimental Protocol: Quantification of Pitolisant in Plasma

The following is a generalized protocol for the quantification of Pitolisant in a biological matrix (e.g., human plasma) using **Pitolisant-d6** as an internal standard. This protocol should be optimized and validated for specific laboratory conditions.

Objective: To determine the concentration of Pitolisant in plasma samples from a pharmacokinetic study.

Materials:

- Plasma samples (unknowns, calibration standards, quality controls)
- Pitolisant analytical standard
- Pitolisant-d6 (Internal Standard)
- Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)
- Water with 0.1% formic acid (Mobile Phase A)
- Acetonitrile with 0.1% formic acid (Mobile Phase B)



- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 reverse-phase HPLC column

Methodology:

- Preparation of Standards:
 - Prepare a stock solution of Pitolisant and Pitolisant-d6 in a suitable solvent (e.g., methanol).
 - Create a series of calibration standards by spiking blank plasma with known concentrations of Pitolisant.
 - Prepare quality control (QC) samples at low, medium, and high concentrations.
- Sample Preparation (Protein Precipitation):
 - \circ To 50 μ L of plasma sample (calibrator, QC, or unknown), add 10 μ L of the **Pitolisant-d6** internal standard working solution.
 - Vortex briefly to mix.
 - Add 150 μL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Inject the sample extract onto the C18 column. Elute Pitolisant and
 Pitolisant-d6 using a gradient of Mobile Phase A and Mobile Phase B.



 Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Pitolisant and Pitolisant-d6.

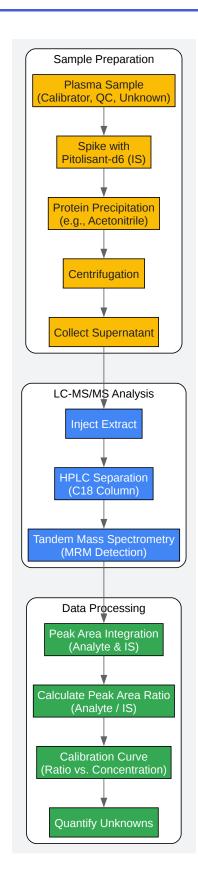
Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Pitolisant	296.2	98.1
Pitolisant-d6	302.2	104.1
Note: These transitions are illustrative and must be empirically determined and optimized.		

Data Analysis:

- Integrate the peak areas for both the Pitolisant and Pitolisant-d6 MRM transitions.
- Calculate the peak area ratio (Pitolisant / Pitolisant-d6).
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of Pitolisant in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: General workflow for bioanalysis using a deuterated internal standard.



Conclusion

Pitolisant-d6 is a critical reagent for advanced research in pharmacokinetics, pharmacodynamics, and bioanalytical method development. Its use as an internal standard ensures the accuracy and robustness of quantitative assays. This guide provides a foundational overview for researchers to source and utilize **Pitolisant-d6** effectively in their studies. For all applications, adherence to laboratory safety protocols and validation of analytical methods are paramount.

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References

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